molecular formula C12H10ClNO4S2 B4701935 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-sulfonamide

5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-sulfonamide

Cat. No.: B4701935
M. Wt: 331.8 g/mol
InChI Key: ZLZZBLKSQOGEAQ-UHFFFAOYSA-N
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Description

5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-sulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-sulfonamide is unique due to the presence of the thiophene-2-sulfonamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities .

Properties

IUPAC Name

5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO4S2/c13-11-3-4-12(19-11)20(15,16)14-8-1-2-9-10(7-8)18-6-5-17-9/h1-4,7,14H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZZBLKSQOGEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-sulfonamide
Reactant of Route 3
Reactant of Route 3
5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-sulfonamide
Reactant of Route 4
Reactant of Route 4
5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-sulfonamide
Reactant of Route 5
Reactant of Route 5
5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-sulfonamide
Reactant of Route 6
Reactant of Route 6
5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-sulfonamide

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